3-Phenyloxetan-3-ol

Descripción general

Descripción

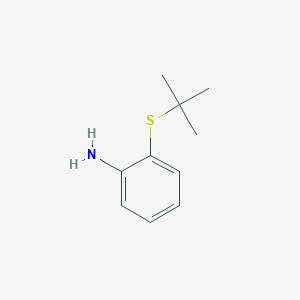

3-Phenyloxetan-3-ol is a chemical compound with the molecular formula C9H10O2 . It is a product of SpiroChem .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, bromobenzene reacts with n-butyllithium in tetrahydrofuran and hexane at -78°C for approximately 0.166667 hours. In the second stage, oxetan-3-one is added to the reaction mixture in tetrahydrofuran and hexane at -78°C for approximately 0.166667 hours .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC1(COC1)C2=CC=CC=C2 . The InChI representation is 1S/C9H10O2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.17 g/mol . Other computed properties include a XLogP3-AA of 0.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Synthesis and Analysis of Flavan-3-ols Metabolites

Phenyl-γ-valerolactones and phenylvaleric acids, derived from flavan-3-ols, have been extensively studied for their role in the human diet and potential health benefits. These metabolites are produced by gut microbiota from flavan-3-ols, indicating a significant role in understanding dietary polyphenol research. A review by Mena et al. (2019) covers their formation, bioavailability, pharmacokinetics, and biological activity in various models (Mena et al., 2019).

Electrophilic Reactions in Synthetic Chemistry

In synthetic chemistry, 1-Phenyl-1 H -pyrazol-3-ol has been used as a versatile synthon for preparing various 1-phenyl-1 H -pyrazole derivatives. Arbačiauskienė et al. (2009) explored its reactions with triflic anhydride and halogens, demonstrating its utility in Pd-catalyzed cross-coupling reactions (Arbačiauskienė et al., 2009).

Biological Activity in Microbial Models

The study of 1-Octen-3-ol, a volatile inhibitor produced by Penicillium paneum, sheds light on its biological effects. Chitarra et al. (2005) found that 1-Octen-3-ol mildly affects the plasma membrane but significantly interferes with key metabolic processes like germination of conidia in a reversible manner (Chitarra et al., 2005).

Application in Pharmacology

New derivatives of 1-phenoxy-3-amino-propane-2-ol, closely related to 3-Phenyloxetan-3-ol, have shown potential in treating heart diseases, possessing beta-adrenalytic or anti-arrhythmic properties. Griffin's 2001 study indicates their significance in developing new therapeutic agents (Griffin, 2001).

Interactions with DNA

A novel method for studyinginteractions of DNA with redox-active molecules using DNA-modified electrodes was developed by Pang and Abruña (1998). This method, using compounds such as 1,10-phenanthroline and 2,2'-bipyridyl, provides insights into binding site size, binding constants, and interaction modes, showcasing the potential of such molecules in biochemical and medicinal research (Pang & Abruña, 1998).

Antioxidant Activities

Research by Benavente-García et al. (2000) has highlighted the antioxidant activities of phenolics extracted from Olea europaea L. leaves. This study suggests that the structural features of such phenolics, potentially including derivatives of this compound, significantly influence their ability to scavenge radicals, which could be beneficial in health-related applications (Benavente-García et al., 2000).

Bioisosteric Properties

Lassalas et al. (2017) evaluated oxetan-3-ol and thietan-3-ol as potential bioisosteres for the carboxylic acid functional group. This study indicates that such structures, including this compound, could serve as isosteric replacements in medicinal chemistry, modifying drug properties like solubility and stability (Lassalas et al., 2017).

Synthesis and Medicinal Applications

Tianxiang et al. (2016) reported on the synthesis of oxetan-3-ol, highlighting its utility in creating compounds with novel bioactivity, such as anti-inflammatory and antiglucocorticoid effects. This emphasizes the role of this compound derivatives in the development of new therapeutic agents (Tianxiang et al., 2016).

Propiedades

IUPAC Name |

3-phenyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAIDFCOUGGIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507323 | |

| Record name | 3-Phenyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

699-73-0 | |

| Record name | 3-Phenyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)

![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)